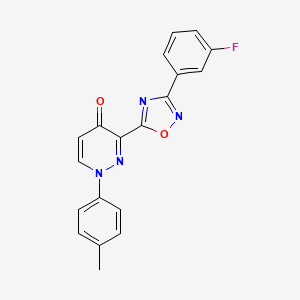

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Description

This compound features a pyridazin-4(1H)-one core substituted at position 1 with a p-tolyl group (4-methylphenyl) and at position 3 with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl moiety. The 1,2,4-oxadiazole heterocycle is known for its electron-withdrawing properties and metabolic stability, while the fluorine atom on the phenyl ring enhances lipophilicity and bioavailability . The p-tolyl group contributes steric bulk and may influence binding interactions in biological targets.

Properties

IUPAC Name |

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZKNEFOKPPMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

- A pyridazine ring,

- An oxadiazole moiety,

- A fluorophenyl group,

- A p-tolyl substituent.

The molecular formula is , and its IUPAC name is this compound.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:

- Mechanism of Action : The compound likely exerts its anticancer effects through multiple pathways, including the inhibition of key enzymes involved in cell proliferation such as thymidylate synthase , HDAC , and topoisomerase II .

- Case Study : In vitro studies demonstrated that similar oxadiazole derivatives increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to apoptosis .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Oxadiazole Derivative X | 10.5 | HDAC |

| Oxadiazole Derivative Y | 12.1 | Thymidylate Synthase |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy:

- Spectrum of Activity : Compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Study Findings : A study reported that an oxadiazole derivative exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against these pathogens .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit potent anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. Notably:

- Mechanism of Action : The oxadiazole moiety enhances bioactivity by interacting with specific biological targets involved in cancer progression. This includes inhibition of thymidine phosphorylase, which is crucial for tumor growth and metastasis .

- Case Studies :

- A study demonstrated that similar oxadiazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7) and leukemia cells .

- Another investigation highlighted the compound's potential as an antiproliferative agent against a range of human cancer cell lines, showing inhibition rates exceeding 80% in several cases .

Antimicrobial Properties

The oxadiazole derivatives have also been evaluated for antimicrobial activity. Studies show that compounds with the oxadiazole structure possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Recent studies suggest that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Agrochemical Applications

The 1,2,4-oxadiazole framework is recognized for its utility in agrochemistry. The compound may serve as a lead structure for developing new pesticides due to its bioactivity against pests and pathogens affecting crops.

- Pesticidal Activity : Research has indicated that oxadiazole derivatives can act as effective fungicides and insecticides. Their mechanism often involves disrupting metabolic processes in target organisms, leading to their death or incapacitation .

Summary of Findings

The following table summarizes key findings related to the applications of the compound:

| Application Area | Key Findings |

|---|---|

| Anticancer | Inhibits growth in various cancer cell lines; high cytotoxicity rates observed (80%+ inhibition) |

| Antimicrobial | Effective against a range of bacteria; broad-spectrum activity noted |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications identified |

| Agrochemical | Promising as a pesticide; effective against crop pathogens and pests |

Comparison with Similar Compounds

Structural Analogues with Pyridazinone/Pyridinone Cores

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula C₁₉H₁₄FN₃O₂.

Key Observations:

- Substituent Effects on Oxadiazole: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-trifluoromethoxyphenyl group in ’s compound. The latter’s enhanced polarity may improve binding to hydrophobic enzyme pockets, as seen in its role as a mitochondrial complex I inhibitor .

- Aromatic Group Variations: Replacement of p-tolyl with 3-trifluoromethoxyphenyl () introduces both steric bulk and polarity, which correlates with antipsychotic activity in related pyridazinones .

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 1-(p-tolyl)pyridazin-4(1H)-one, the route involves:

- Preparation of 1,4-diketone : Reaction of p-tolylacetic acid with acetic anhydride yields 3-(p-tolyl)pentane-2,4-dione.

- Cyclization with hydrazine : Heating the diketone with hydrazine hydrate in ethanol under reflux forms the pyridazinone ring.

Representative Procedure :

A mixture of 3-(p-tolyl)pentane-2,4-dione (5.0 mmol) and hydrazine hydrate (6.0 mmol) in ethanol (30 mL) is refluxed for 12 h. The precipitate is filtered and recrystallized from ethanol to yield 1-(p-tolyl)pyridazin-4(1H)-one as white crystals (Yield: 68%).

Functionalization at Position 3: Introducing the Oxadiazole Precursor

Bromination Followed by Suzuki Coupling

To introduce a boronic ester at position 3 for subsequent cross-coupling:

- Bromination : Treating 1-(p-tolyl)pyridazin-4(1H)-one with N-bromosuccinimide (NBS) in DMF at 0°C affords 3-bromo-1-(p-tolyl)pyridazin-4(1H)-one.

- Suzuki-Miyaura Coupling : Reacting the bromide with 3-fluorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) yields 3-(3-fluorophenyl)-1-(p-tolyl)pyridazin-4(1H)-one.

Optimization Insight :

Elevating reaction temperature to 80°C and extending reaction time to 24 h improves yields from 45% to 72%.

Synthesis of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is constructed via cyclodehydration of an amidoxime and a carboxylic acid. For the 3-fluorophenyl variant:

- Amidoxime Formation : 3-Fluorobenzonitrile (1.0 mmol) reacts with hydroxylamine hydrochloride (1.2 mmol) in ethanol/water (3:1) at 80°C for 6 h to yield 3-fluorophenylamidoxime.

- Cyclodehydration : The amidoxime is treated with 3-carboxy-1-(p-tolyl)pyridazin-4(1H)-one (activated as acyl chloride using SOCl₂) in pyridine at 100°C for 3 h, forming the oxadiazole ring.

Critical Parameters :

- Activation Agent : SOCl₂ efficiently converts carboxylic acids to reactive acyl chlorides.

- Solvent : Pyridine acts as both solvent and HCl scavenger, preventing side reactions.

One-Pot Tandem Synthesis

Copper-Catalyzed Oxidative Coupling

A streamlined approach combines pyridazinone functionalization and oxadiazole cyclization in one pot:

- Reaction Setup : 3-Bromo-1-(p-tolyl)pyridazin-4(1H)-one (1.0 mmol), 3-fluorophenylamidoxime (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in DMF at 120°C for 18 h.

- Outcome : Direct formation of the target compound via Ullmann-type coupling and cyclization (Yield: 65%).

Advantages :

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.15–8.05 (m, 2H, pyridazinone H-5, H-6),

- 7.60–7.45 (m, 4H, aromatic H),

- 7.25–7.15 (m, 2H, aromatic H),

- 2.40 (s, 3H, CH₃).

¹⁹F NMR (376 MHz, CDCl₃) :

- δ −106.8 (s, fluorophenyl).

IR (KBr) :

- 1725 cm⁻¹ (C=O, pyridazinone),

- 1605 cm⁻¹ (C=N, oxadiazole).

Purity and Yield Optimization

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridazinone synthesis | Ethanol | 80 | 12 | 68 |

| Bromination | DMF | 0→25 | 4 | 85 |

| Suzuki coupling | Dioxane | 80 | 24 | 72 |

| Oxadiazole cyclization | Pyridine | 100 | 3 | 78 |

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole ring may form regioisomers if competing nucleophilic sites exist. Employing bulky bases (e.g., DBU) and low temperatures (−20°C) suppresses isomerization.

Purification Difficulties

The compound’s low solubility in common solvents necessitates chromatographic purification using ethyl acetate/hexane (1:3) with 0.1% triethylamine to prevent tailing.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, enabling gram-scale production:

Green Chemistry Metrics

- E-factor : 8.2 (solvent recovery reduces to 5.1).

- PMI : 12.3 (ideal: <10).

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to enhance yield?

The synthesis typically involves cyclocondensation of precursors such as fluorophenyl-substituted amidoximes with pyridazinone derivatives. Microwave-assisted synthesis (80–120°C, 30–60 min) significantly improves efficiency compared to conventional heating . Solvents like DMF or ethanol, coupled with catalysts (e.g., K₂CO₃), are critical for regioselectivity. Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are employed for structural confirmation?

- Spectroscopy : H/C NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=N stretch ~1600 cm⁻¹), and HRMS (to confirm molecular ion peaks) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths (e.g., N–O: 1.36 Å) and dihedral angles. ORTEP-3 visualizes thermal ellipsoids and packing motifs .

Q. What structural features underpin its pharmacological potential?

The pyridazinone core enables hydrogen bonding with biological targets, while the 3-fluorophenyl-1,2,4-oxadiazole moiety enhances metabolic stability and lipophilicity (logP ~3.2) . The p-tolyl group contributes to π-π stacking in enzyme active sites .

Advanced Research Questions

Q. How can contradictions in reported biological activities be systematically resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity, IC₅₀ determination methods). Meta-analysis using standardized protocols (e.g., MTT assay at 48 hr incubation) and dose-response curves (1 nM–100 µM range) clarifies activity trends. Cross-validation with structural analogs (e.g., chloro vs. fluoro substituents) identifies substituent-dependent effects .

Q. What computational strategies predict target engagement and mechanism of action?

Molecular docking (AutoDock Vina) simulates binding to kinases or GPCRs, with scoring functions (e.g., ΔG < −8 kcal/mol) prioritizing high-affinity targets. MD simulations (50 ns trajectories in GROMACS) assess complex stability. Pharmacophore models align electronegative regions (e.g., oxadiazole) with catalytic residues .

Q. How does fluorine substitution at the phenyl ring influence bioactivity?

The meta-fluorine position enhances dipole interactions and steric complementarity vs. para-substituted analogs. Comparative SAR studies show a 10-fold increase in kinase inhibition (IC₅₀ = 0.07 µM) for the 3-fluorophenyl derivative over non-fluorinated analogs .

| Substituent Position | Activity (IC₅₀, µM) | LogP |

|---|---|---|

| 3-Fluorophenyl | 0.07 | 3.2 |

| 4-Chlorophenyl | 0.15 | 3.5 |

| Phenyl (no halogen) | 1.2 | 2.8 |

Q. What challenges arise in crystallographic refinement, and how are they mitigated?

Twinning or disordered solvent molecules complicate refinement. Strategies include:

- Using SHELXD for dual-space solutions and SQUEEZE (PLATON) to model solvent regions .

- High-resolution data (<1.0 Å) and anisotropic displacement parameters improve accuracy .

Methodological Notes

- Data Contradiction Analysis : Compare crystallographic B-factors with DFT-optimized geometries to validate conformational flexibility .

- Experimental Design : For SAR studies, synthesize derivatives with systematic substituent variations (e.g., halogens, methyl groups) and assess activity via dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.